7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine
Beschreibung
7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine is an organic compound with the molecular formula C11H11NO. It is a member of the benzoxazine family, which is characterized by a benzene ring fused with an oxazine ring.
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
7-ethynyl-4-methyl-2,3-dihydro-1,4-benzoxazine |
InChI |
InChI=1S/C11H11NO/c1-3-9-4-5-10-11(8-9)13-7-6-12(10)2/h1,4-5,8H,6-7H2,2H3 |
InChI-Schlüssel |
AQKCMMLRBXFSAX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCOC2=C1C=CC(=C2)C#C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine typically involves a series of organic reactions. One common method includes the reaction of 4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine with an ethynylating agent under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism by which 7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine can be compared with other benzoxazine derivatives such as:
7-Methoxy-3,4-dihydro-2H-benzo[B][1,4]oxazine: This compound has a methoxy group instead of an ethynyl group, leading to different chemical properties and applications.
7-Bromo-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine:
The uniqueness of 7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine lies in its ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
